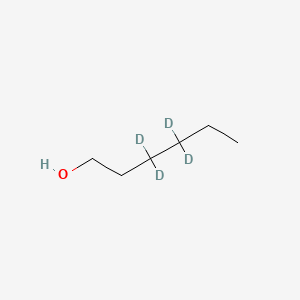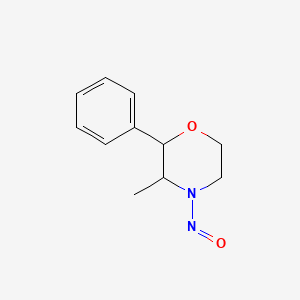
3-Methyl-4-nitroso-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitroso-2-phenylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of pharmacological activities and industrial applications. This compound features a morpholine ring substituted with a methyl group at the 3-position, a nitroso group at the 4-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitroso-2-phenylmorpholine can be achieved through various methods. One common approach involves the nitrosation of 3-methyl-2-phenylmorpholine using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitroso group being introduced at the 4-position of the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitroso-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 3-methyl-4-nitro-2-phenylmorpholine.
Reduction: Formation of 3-methyl-4-amino-2-phenylmorpholine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Methyl-4-nitroso-2-phenylmorpholine is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of nitroso groups on biological systems. It may serve as a model compound for investigating the interactions of nitroso derivatives with biomolecules.
Medicine: Morpholine derivatives, including this compound, have potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties, making them valuable candidates for drug development.
Industry: In the industrial sector, this compound can be used as a corrosion inhibitor, rubber accelerator, and additive in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitroso-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, modulating biological responses.
Comparison with Similar Compounds
3-Methyl-2-phenylmorpholine: Lacks the nitroso group, resulting in different reactivity and biological activity.
4-Nitroso-2-phenylmorpholine: Lacks the methyl group, affecting its chemical properties and applications.
3-Methyl-4-nitroso-2-methylmorpholine: Substituted with a methyl group instead of a phenyl group, leading to variations in its chemical behavior.
Uniqueness: 3-Methyl-4-nitroso-2-phenylmorpholine is unique due to the presence of both a nitroso group and a phenyl group on the morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
34993-08-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-4-nitroso-2-phenylmorpholine |
InChI |
InChI=1S/C11H14N2O2/c1-9-11(10-5-3-2-4-6-10)15-8-7-13(9)12-14/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
AUJFBAMBAVQREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1N=O)C2=CC=CC=C2 |
vapor_pressure |
0.0000589 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
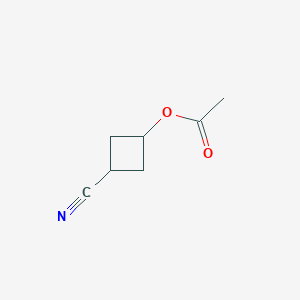

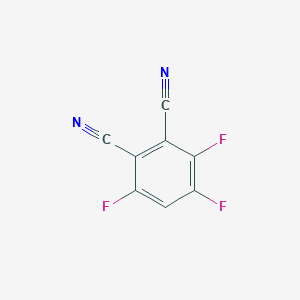
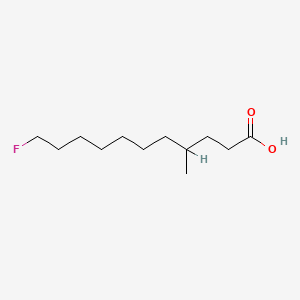
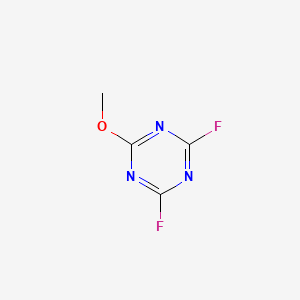

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
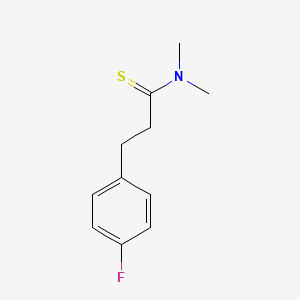
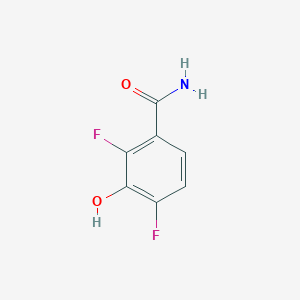
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
